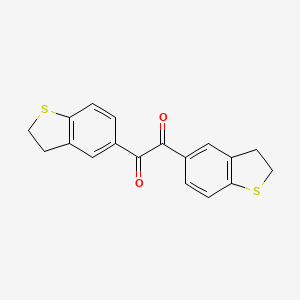
Bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione is an organic compound known for its unique structure and properties This compound belongs to the class of diketones and features two benzothiophene moieties connected by an ethane-1,2-dione linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione typically involves the Friedel-Crafts acylation reaction. This reaction uses oxalyl chloride as the acylating agent and metal chlorides such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4) as catalysts. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the acylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diketone moiety to diols.
Substitution: Electrophilic substitution reactions can occur on the benzothiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Halogenated or nitrated derivatives of the benzothiophene rings.
Applications De Recherche Scientifique
Bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photoresponsive materials.
Mécanisme D'action
The mechanism of action of bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione involves its interaction with molecular targets through its diketone and benzothiophene moieties. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The compound’s photochromic properties are attributed to the reversible photocyclisation of the diarylethene backbone, which involves the formation and breaking of covalent bonds under light irradiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione: Similar in structure but with methyl groups on the thiophene rings.
1,2-Bis(benzo[d]imidazol-2-yl)ethane-1,2-dione: Contains benzimidazole rings instead of benzothiophene.
Uniqueness
Bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione is unique due to its specific combination of benzothiophene rings and diketone linker, which imparts distinct photochromic and electronic properties. This makes it particularly valuable in the development of photoresponsive materials and organic electronic devices.
Propriétés
Numéro CAS |
138737-88-9 |
|---|---|
Formule moléculaire |
C18H14O2S2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
1,2-bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione |
InChI |
InChI=1S/C18H14O2S2/c19-17(13-1-3-15-11(9-13)5-7-21-15)18(20)14-2-4-16-12(10-14)6-8-22-16/h1-4,9-10H,5-8H2 |
Clé InChI |
RULXAYUXPOITNJ-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=C1C=C(C=C2)C(=O)C(=O)C3=CC4=C(C=C3)SCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


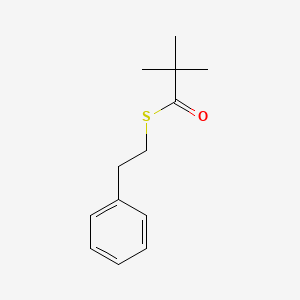
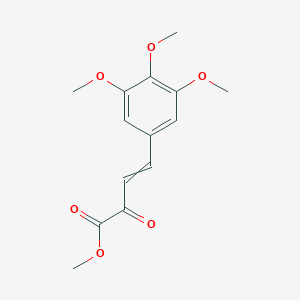
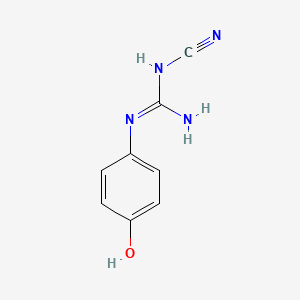
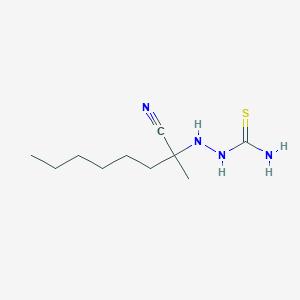
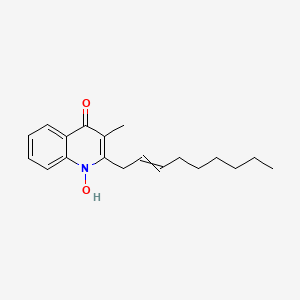
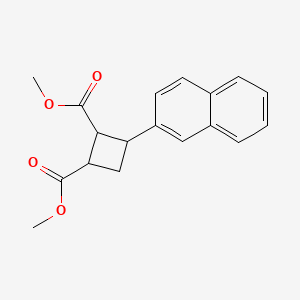
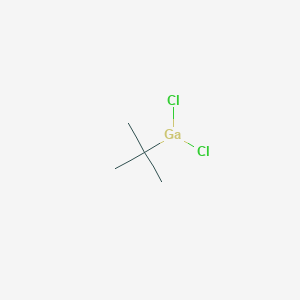
![Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI)](/img/structure/B14268210.png)
methylene}bis(trimethylsilane)](/img/structure/B14268212.png)
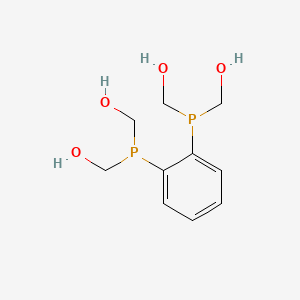
![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)
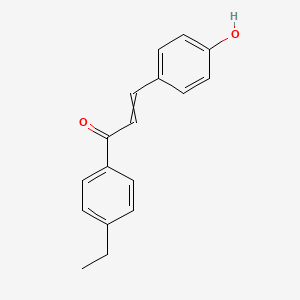
![3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)-](/img/structure/B14268246.png)
![{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid](/img/structure/B14268255.png)
